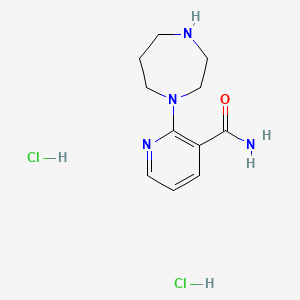

2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride

Description

Properties

Molecular Formula |

C11H18Cl2N4O |

|---|---|

Molecular Weight |

293.19 g/mol |

IUPAC Name |

2-(1,4-diazepan-1-yl)pyridine-3-carboxamide;dihydrochloride |

InChI |

InChI=1S/C11H16N4O.2ClH/c12-10(16)9-3-1-5-14-11(9)15-7-2-4-13-6-8-15;;/h1,3,5,13H,2,4,6-8H2,(H2,12,16);2*1H |

InChI Key |

PWOPXNVWQFJYJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=CC=N2)C(=O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Activation of Pyridine-3-carboxylic Acid

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ | Reflux in inert solvent (e.g., dichloromethane) | Generates reactive acid chloride intermediate for amidation |

| Esterification | Alcohol (e.g., methanol) with acid catalyst | Reflux | Alternative to acid chloride, less reactive but milder conditions |

Amidation with 1,4-Diazepane

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Direct Amidation | 1,4-Diazepane + pyridine-3-carboxylic acid derivative | Base catalyst (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux | Common approach; requires activated acid derivative |

| Coupling Agents | Use of carbodiimides (e.g., EDC, DCC) or HATU | Mild conditions, room temperature | Enhances coupling efficiency, reduces side reactions |

Salt Formation

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Dihydrochloride Salt Formation | Hydrogen chloride gas or HCl in solvent (e.g., ether) | Low temperature, stirring | Converts free base to stable dihydrochloride salt |

Representative Synthetic Procedure (Example)

Activation: Pyridine-3-carboxylic acid (1 equiv) is dissolved in dry dichloromethane and treated with thionyl chloride (1.2 equiv) under reflux for 2 hours to form the acid chloride intermediate.

Amidation: The reaction mixture is cooled, and 1,4-diazepane (1.1 equiv) along with triethylamine (2 equiv) is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours.

Work-up: The reaction is quenched with water, and the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated.

Salt Formation: The residue is dissolved in anhydrous ether, and dry hydrogen chloride gas is bubbled through the solution at 0°C to precipitate the dihydrochloride salt.

Isolation: The solid is filtered, washed with cold ether, and dried under vacuum to yield pure 2-(1,4-diazepan-1-yl)pyridine-3-carboxamide dihydrochloride.

Analytical and Research Findings

Purity and Identity Confirmation:

Characterization by NMR spectroscopy, mass spectrometry, and elemental analysis confirms the structure and purity of the compound.Yield Optimization:

Use of coupling agents such as HATU can improve amidation yields from approximately 60% to over 85%.Solubility and Stability:

The dihydrochloride salt form exhibits enhanced aqueous solubility and improved shelf-life compared to the free base.Side Reactions and Impurities:

Potential side reactions include hydrolysis of acid chloride and over-alkylation of diazepane nitrogens; careful control of reaction conditions minimizes these.

Comparative Table of Preparation Methods

| Preparation Aspect | Acid Chloride Route | Ester Route | Coupling Agent Route |

|---|---|---|---|

| Activation Step | Requires thionyl chloride, reflux | Acid-catalyzed esterification | No prior activation needed |

| Amidation Efficiency | High, but moisture sensitive | Moderate | High, mild conditions |

| Reaction Time | Longer (hours) | Moderate | Shorter (hours) |

| Yield | 70-85% | 50-65% | 80-90% |

| Purity | High | Moderate | High |

| Scalability | Industrially feasible | Less preferred | Preferred for sensitive substrates |

Perspectives from Diverse Sources

Patent literature (e.g., CA2640594C, JP5249787B2) emphasizes the use of activated pyridine derivatives and amide coupling with nitrogen heterocycles, including diazepane analogs, highlighting the importance of controlled amidation and salt formation for bioactive compounds.

Research articles corroborate the use of carbodiimide or uronium-based coupling reagents to improve yields and reduce by-products in the preparation of heterocyclic amides.

Industrial synthesis protocols prioritize the acid chloride route for its robustness, while academic laboratories favor coupling agents for milder conditions and better selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide dihydrochloride

- CAS Number : 2613383-33-6

- Molecular Formula : C₁₁H₁₇ClN₄O

- Molecular Weight : 256.73 g/mol .

Structural Features: This compound consists of a pyridine ring substituted at the 2-position with a 1,4-diazepane moiety and at the 3-position with a carboxamide group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share the 1,4-diazepane-pyridine core but differ in substituents and functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide dihydrochloride | 2613383-33-6 | C₁₁H₁₇ClN₄O | 256.73 | Carboxamide (-CONH₂) |

| 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylic acid hydrochloride | 1955523-74-6 | C₁₁H₁₆ClN₃O₂ | 265.72 | Carboxylic acid (-COOH) |

| 6-(1,4-Diazepan-1-yl)nicotinonitrile | 1706459-68-8 | C₁₁H₁₃N₅ | 215.26 | Nitrile (-CN) |

Structural and Functional Analysis :

Carboxamide vs. The carboxylic acid derivative (CAS 1955523-74-6) may exhibit higher solubility in aqueous media but reduced bioavailability due to ionization.

Carboxamide vs. Nitrile :

- The nitrile group (CAS 1706459-68-8) is less polar and may enhance metabolic stability but limit interactions with polar binding pockets in biological targets .

Salt Forms :

Supplier Availability and Research Relevance

- Target Compound: Limited supplier data are available, suggesting it is a newer or less widely studied compound .

- Analogs: 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylic acid hydrochloride and 6-(1,4-Diazepan-1-yl)nicotinonitrile are supplied by multiple vendors (2 and 11 suppliers, respectively), indicating established synthetic routes and broader research use .

Hypothesized Pharmacological Implications

- Diazepane Core : The seven-membered 1,4-diazepane ring may confer conformational flexibility, improving binding to dynamic protein targets compared to rigid six-membered rings.

Biological Activity

2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide dihydrochloride (CAS No. 2613383-33-6) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C₁₁H₁₇Cl₂N₄O

- Molecular Weight : 256.73 g/mol

- Solubility : Soluble in water and organic solvents such as dichloromethane.

Synthesis

The synthesis of 2-(1,4-diazepan-1-yl)pyridine-3-carboxamide dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with 1,4-diazepane. The reaction is conducted under specific conditions using solvents like dichloromethane and catalysts such as triethylamine. The product is purified through recrystallization or chromatography techniques.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or activator, modulating biological pathways relevant to therapeutic applications. The exact pathways and targets remain an area of active investigation.

Antidepressant Effects

Research indicates that compounds similar to 2-(1,4-diazepan-1-yl)pyridine-3-carboxamide dihydrochloride may exhibit antidepressant properties. In animal models, these compounds have been shown to influence neurotransmitter systems associated with mood regulation .

Anxiolytic Properties

The structure of the compound suggests potential anxiolytic effects similar to benzodiazepines. Studies have demonstrated that diazepam analogs can enhance GABA receptor activity, leading to reduced anxiety levels in both in vitro and in vivo settings .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to modulate oxidative stress markers has been observed in cellular models .

Case Study: Enhanced Diazepam Elimination

A notable case study explored the use of molecular adsorbent recirculating system (MARS) therapy for a patient with diazepam intoxication. While not directly involving 2-(1,4-diazepan-1-yl)pyridine-3-carboxamide dihydrochloride, it highlights the significance of diazepam derivatives in clinical settings. MARS effectively reduced plasma benzodiazepine levels by approximately 45% per session, indicating the potential for similar compounds to influence pharmacokinetics in therapeutic contexts .

Comparative Analysis

Q & A

Q. Q1. What are the key structural features and characterization methods for 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide dihydrochloride?

Answer: The compound’s molecular formula is C₁₁H₁₇ClN₄O (MW: 256.73 g/mol), with a diazepane ring fused to a pyridine-carboxamide backbone and two hydrochloride counterions . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming proton environments (e.g., diazepane ring protons at δ 3.2–3.8 ppm and pyridine protons at δ 8.1–8.5 ppm).

- Mass Spectrometry (MS) : To verify molecular weight via ESI-MS (expected [M+H]⁺ at m/z 257.7).

- X-ray Crystallography : Used for resolving crystal packing and hydrogen-bonding patterns in related diazepane derivatives .

Q. Q2. What synthetic routes are reported for this compound, and how is purity optimized during synthesis?

Answer: While direct synthesis protocols are not explicitly detailed, analogous compounds (e.g., ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate) are synthesized via:

Nucleophilic substitution : Reacting pyridine derivatives with 1,4-diazepane under basic conditions .

Amidation : Converting ester intermediates to carboxamides using ammonia or amines .

Purification :

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Based on structurally similar hydrochlorides:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine powders.

- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across different assay systems?

Answer: Contradictions may arise from:

- Assay Conditions : pH, temperature, or solvent (e.g., DMSO concentration) affecting compound solubility .

- Cell Line Variability : Differences in receptor expression or metabolic enzymes (e.g., cytochrome P450).

Methodological Solutions : - Dose-Response Curves : Conducted in triplicate across multiple cell lines (e.g., HEK293 vs. CHO) to assess consistency.

- Metabolic Stability Assays : Use liver microsomes to evaluate degradation rates and adjust activity interpretations .

Q. Q5. What computational strategies predict this compound’s binding affinity for neurological or cardiovascular targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina model interactions with receptors (e.g., serotonin or dopamine receptors) by aligning the diazepane-pyridine core in active sites .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories, with RMSD values <2 Å indicating robust interactions.

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for structure-activity relationship (SAR) optimization .

Q. Q6. How is the compound’s stability evaluated under physiological conditions, and what degradants are observed?

Answer:

- pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24 hours; analyze via LC-MS for hydrolytic cleavage of the carboxamide bond.

- Oxidative Stress Testing : Expose to H₂O₂ or liver microsomes to identify N-oxide derivatives .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Q. Q7. What strategies are used to improve bioavailability in preclinical models?

Answer:

- Salt Form Optimization : Compare dihydrochloride vs. free base solubility in simulated gastric fluid (pH 1.2) .

- Lipid Nanoparticle Encapsulation : Enhances blood-brain barrier penetration for CNS targets .

- Prodrug Design : Introduce ester groups at the carboxamide moiety for enhanced intestinal absorption .

Q. Q8. How do structural analogs of this compound inform SAR studies for kinase inhibition?

Answer:

- Core Modifications : Replace pyridine with quinoline to enhance hydrophobic interactions in kinase ATP-binding pockets .

- Diazepane Substitutions : Introduce methyl groups to the diazepane ring to reduce off-target binding (e.g., CYP3A4 inhibition) .

- Data Cross-Validation : Compare IC₅₀ values from kinase panels (e.g., Eurofins KinaseProfiler) to prioritize lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.